L-Arginine maleate

Description

Properties

CAS No. |

93778-36-0 |

|---|---|

Molecular Formula |

C10H18N4O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

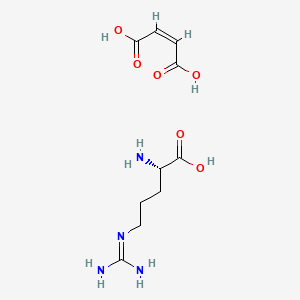

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C6H14N4O2.C4H4O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t4-;/m0./s1 |

InChI Key |

VNFMIHBKZKZIQO-HSBCLPKZSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |

Related CAS |

93778-37-1 |

Origin of Product |

United States |

Preparation Methods

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy helps identify functional groups within the crystal structure by analyzing vibrational modes. Characteristic peaks corresponding to amine and carboxyl groups are observed, confirming the presence of both L-arginine and maleic acid components.

Nuclear Magnetic Resonance (NMR)

Both $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy provide insights into the molecular structure by revealing chemical shifts associated with different atoms in the compound.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are utilized to assess thermal stability:

The decomposition begins at approximately 107°C, attributed to water loss from crystallization.

Further thermal events occur between 178°C and 301°C, indicating breakdown products such as carbon dioxide and ammonia.

Recent studies have highlighted significant findings regarding this compound:

The preparation methods for this compound primarily involve liquid diffusion and slow evaporation techniques, both yielding high-quality crystals suitable for various applications. Characterization through XRD, FTIR, NMR, and thermal analysis provides comprehensive insights into its structural properties and stability. Ongoing research continues to explore its potential applications in nonlinear optics and other fields.

Chemical Reactions Analysis

L-Arginine maleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cardiovascular Health

L-Arginine, as a precursor to nitric oxide (NO), plays a significant role in cardiovascular health. It has been studied for its effects on conditions such as hypertension, atherosclerosis, and pulmonary arterial hypertension.

- Clinical Study Insights : A review highlighted the effectiveness of L-arginine in improving endothelial function, which is crucial for vascular health. It serves as a substrate for NO synthesis, promoting vasodilation and improving blood flow . In patients with pulmonary arterial hypertension, L-arginine supplementation showed potential benefits in myocardial function and prevention of histopathological changes .

Muscle Recovery and Performance

This compound is also explored for its role in enhancing athletic performance and muscle recovery. The compound may improve blood flow and nutrient delivery to muscles during exercise.

- Performance Enhancement : A meta-analysis indicated that L-arginine supplementation could positively affect both aerobic and anaerobic exercise performance when taken shortly before physical activity . Additionally, it has been shown to aid in muscle recovery post-exercise by enhancing nitric oxide production, which facilitates blood flow to damaged tissues .

Nonlinear Optical Materials

This compound has been synthesized as a nonlinear optical material due to its unique crystal structure and properties.

Crystal Growth and Characterization

Research has demonstrated the successful growth of this compound dihydrate crystals using various techniques, including liquid diffusion methods. These crystals exhibit promising nonlinear optical properties, making them suitable for applications in photonics.

- Characterization Techniques : The crystals were characterized using X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis. These studies confirmed the crystalline structure and revealed important optical characteristics necessary for nonlinear optical applications .

Clinical Trials on COVID-19 Patients

A notable clinical study investigated the effects of L-arginine supplementation in patients hospitalized with severe COVID-19. The trial assessed various outcomes, including respiratory support needs and length of hospital stay.

- Study Results : Patients receiving L-arginine showed a significant reduction in the need for respiratory support compared to those on placebo, highlighting its potential role in improving respiratory dynamics during critical illness .

Effects on Sarcopenia

Another study focused on the efficacy of L-arginine in preventing sarcopenia among bedridden patients. The results indicated that supplementation improved muscle mass and function, suggesting a beneficial role of L-arginine in muscle health during periods of inactivity .

Mechanism of Action

The mechanism by which L-arginine maleate exerts its effects involves several molecular targets and pathways. L-arginine, a component of the compound, is known to promote the production of nitric oxide, a key signaling molecule that regulates various physiological processes, including vasodilation and immune responses . The maleate component may also contribute to the compound’s overall effects by interacting with specific cellular targets and modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of LAMD vs. Related Compounds

- L-Arginine vs. LAMD : The absence of maleate in free L-arginine results in distinct chemical environments, evidenced by shifts in NH=C-NH₂ (156.71 ppm) and CH groups (134.35 ppm) . In LAMD, maleate integration alters carboxylate bonding, enhancing charge transfer for NLO activity .

- Maleic Acid vs. LAMD : Maleic acid’s fully protonated carboxyl groups (166.53 ppm) contrast with LAMD’s deprotonated maleate (170.81 ppm), highlighting the role of acid-base interactions in crystal engineering .

Physicochemical and NLO Properties

Table 2: NLO Performance and Solubility

- NLO Activity : LAMD’s SHG efficiency surpasses that of simpler salts like L-alaninium maleate, attributed to its zwitterionic structure and optimized π-conjugation .

- Solubility : While LAMD dissolves readily in aqueous solutions for crystal growth, arginine hydrochloride and aspartate exhibit higher solubility, making them preferable in pharmaceutical formulations .

Biological Activity

L-Arginine maleate is a compound formed from the amino acid L-arginine and maleic acid, known for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its role in nitric oxide (NO) synthesis, therapeutic applications, and potential in enhancing physiological functions.

Synthesis and Characterization

This compound dihydrate can be synthesized through a liquid diffusion method where an aqueous solution of L-arginine and maleic acid is allowed to crystallize. The resulting crystals have been characterized using various techniques including X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Key Characterization Results

| Parameter | Value |

|---|---|

| Lattice Parameters | Determined through XRD |

| Crystal System | Triclinic |

| Space Group | P1 |

| Thermal Stability | Analyzed via TG/DTA |

| Optical Properties | Transparent in UV-VIS-NIR region |

The crystal structure was confirmed to be non-centrosymmetric, which is significant for its nonlinear optical properties .

Nitric Oxide Production

L-Arginine is a precursor for nitric oxide, a critical signaling molecule involved in various physiological processes including vasodilation. The conversion of L-arginine to NO occurs via the enzyme nitric oxide synthase (NOS). This pathway has been shown to have implications in cardiovascular health, particularly in conditions such as hypertension and atherosclerosis.

- Vasodilation Effects : Supplementation with L-arginine has been associated with improved endothelial function and vasodilation in both animal models and human studies. For instance, a study indicated that chronic administration of L-arginine improved endothelial-dependent vasodilation in hypercholesterolemic subjects .

-

Case Studies :

- In a study involving spontaneously hypertensive rats, L-arginine supplementation led to increased nitric oxide availability, which correlated with reduced blood pressure levels .

- Clinical trials have demonstrated that patients with chronic heart failure showed improved cardiac output and physical endurance with L-arginine supplementation .

Other Biological Effects

This compound also exhibits several other biological activities:

- Anti-inflammatory Properties : Research indicates that L-arginine can reduce inflammatory markers in various conditions, suggesting potential benefits in managing chronic inflammatory diseases.

- Muscle Performance : Athletes often use L-arginine supplements to enhance performance by increasing blood flow and nutrient delivery to muscles during exercise .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical conditions:

- Cardiovascular Diseases : Due to its role in NO synthesis, it is being explored for treating conditions like hypertension, heart failure, and peripheral artery disease.

- Metabolic Disorders : Studies suggest that L-arginine may improve insulin sensitivity and glucose metabolism, offering benefits for diabetes management.

- Wound Healing : The compound's involvement in collagen synthesis and immune function makes it a candidate for enhancing wound healing processes.

Q & A

Q. What spectroscopic markers are critical for identifying L-Arginine maleate dihydrate in NMR analysis, and how should they be interpreted?

- Methodological Answer : Use NMR to identify key chemical shifts. For this compound dihydrate, the COOH groups appear at 174.27 ppm and 170.81 ppm , distinct from L-Arginine (e.g., NH=C-NH at 156.71 ppm) and maleic acid (COOH at 166.53 ppm). Compare spectra with reference data to confirm purity and structure .

Q. What experimental conditions are essential for reproducible synthesis of this compound dihydrate crystals?

- Methodological Answer : Employ a liquid diffusion technique with controlled pH and temperature. Document solvent ratios, diffusion rates, and crystallization time. Adhere to reporting standards for experimental details (e.g., NIH guidelines for replicability) and validate results via spectroscopic and crystallographic data .

Q. How can researchers ensure the purity of synthesized this compound dihydrate?

- Methodological Answer : Combine HPLC for quantitative purity assessment with NMR to detect structural anomalies. Cross-reference observed chemical shifts (e.g., CH groups in L-Arginine at 40.45 ppm) against established databases. Report deviations and potential sources of contamination .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported chemical shift values for this compound across studies?

- Methodological Answer : Investigate differences in experimental conditions (e.g., solvent, pH, temperature) or instrumentation calibration. Use statistical tools (e.g., ANOVA) to assess variability. Validate findings by replicating experiments under standardized protocols and citing primary literature .

Q. What statistical approaches are recommended for analyzing thermal stability data of this compound in varying solvent systems?

- Methodological Answer : Apply regression models to correlate solvent polarity with decomposition temperatures. Use error bars to represent standard deviations from triplicate trials. For contradictory results, perform sensitivity analysis and report confidence intervals to highlight robustness or limitations .

Q. How can crystallization conditions for this compound dihydrate be optimized for high-yield applications?

- Methodological Answer : Design a factorial experiment to test variables (e.g., supersaturation levels, antisolvent ratios). Use response surface methodology (RSM) to model interactions between parameters. Validate optimized conditions with X-ray diffraction to confirm crystal phase integrity .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting this compound characterization data in a journal manuscript?

- Methodological Answer : Follow journal-specific formatting (e.g., Beilstein Journal guidelines):

- Tables/Figures : Include NMR peak assignments (e.g., COOH groups at 174.27 ppm) in tables; avoid duplicating data in text.

- Experimental Section : Detail synthesis protocols, instrumentation settings, and statistical methods. Use supplementary materials for extensive datasets .

Q. How should conflicting data on this compound’s solubility be addressed in a review paper?

- Methodological Answer : Systematically compare studies by categorizing solvent systems, measurement techniques (e.g., gravimetric vs. spectroscopic), and temperature conditions. Discuss methodological limitations (e.g., incomplete dissolution criteria) and propose standardized testing frameworks .

Contradiction Analysis and Replicability

Q. What steps are critical for replicating published studies on this compound’s bioactivity?

- Methodological Answer :

Validate compound identity via NMR and mass spectrometry.

Standardize biological assay conditions (e.g., cell lines, incubation times).

Compare results with original data using effect size metrics rather than p-values alone.

Cite protocols from primary sources and disclose modifications transparently .

Q. How can researchers design experiments to minimize bias in this compound pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.